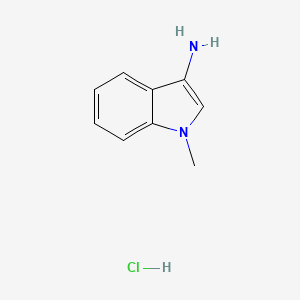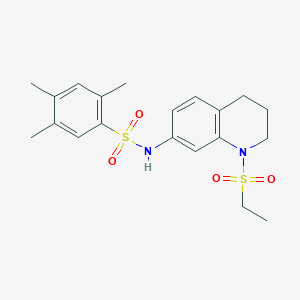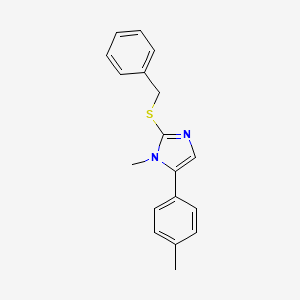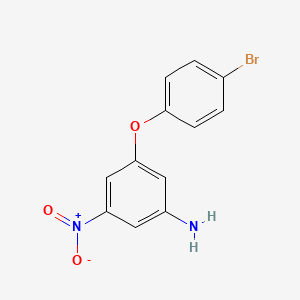
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives has been explored in various studies. In one such study, an unexpected product, 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea, was reported as a result of the condensation reaction of 2-hydroxy-1-naphthaldehyde with or without ethyl benzoylacetate and urea under hydrochloric acid-catalyzed and solvent-free conditions . This suggests that the synthesis of complex urea compounds can lead to unexpected products, which may have implications for the synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and is influenced by various substituents. In the context of N-(pyridin-2-yl),N'-substituted ureas, the association with 2-amino-1,8-naphthyridines and benzoates was studied using (1)H NMR spectroscopic titrations and quantum chemical calculations . The study found that the breaking of the intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation. Single-crystal X-ray diffraction confirmed the structure of studied ureas in the crystalline state, which aligns with the solution studies of self-association of ureas . This information could be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving urea derivatives can be quite specific and are influenced by the nature of the substituents. The study on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed that the substituent effect plays a significant role in complex formation . This indicates that the chemical reactions of 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea would also be influenced by its specific substituents, potentially affecting its reactivity and the types of complexes it can form.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their structure and the nature of their substituents. For instance, certain 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas and their guanidine analogues have shown pronounced hypotensive and antiarrhythmic activities in pharmacological tests . This suggests that the compound of interest may also exhibit unique physical and chemical properties that could be of pharmacological interest, depending on its specific structural features.
科学的研究の応用
Synthesis and Chemical Properties
The compound of interest is related to various synthetic and chemical studies focused on derivatives of naphthalene and thiophene. One study reports the synthesis of 1-((2-Oxonaphthalen-1(2H)-ylidene)methyl)urea as an unexpected product under certain conditions, highlighting the complexity and potential for novel reactions involving similar compounds (Jiehua Xu, Anjun Chen, Qingjian Liu, 2009). Similarly, research on Ni(II) and Pd(II) complexes with new N,O donor thiophene appended Schiff base ligand, which involves the condensation between 2-hydroxy-1-naphthaldehyde and thiophene-2-ethylamine, explores the compound's potential in synthesizing complex molecules with specific electronic structures (Subhankar Kundu, Ajoy Kumar Pramanik, A. Mondal, T. Mondal, 2016).
Molecular Logic Gates and Sensors
A notable application in molecular electronics is demonstrated through the creation of a naphthalene-thiophene hybrid molecule that functions as a fluorescent AND logic gate, utilizing Zn2+ and OAc- ions as inputs. This discovery opens pathways for the use of such compounds in the detection of intracellular Zn2+ under a fluorescence microscope, highlighting their potential in biological sensing and logic gate design (Debasis Karak, Sudipta Das, Sisir Lohar, A. Banerjee, Animesh Sahana, Ipsit Hauli, S. Mukhopadhyay, D. Safin, M. G. Babashkina, M. Bolte, Y. Garcia, D. Das, 2013).
Conformational Studies and Crystal Engineering
Research on conformational adjustments in urea and thiourea-based assemblies reveals the intricate balance between molecular structure and function. Studies focusing on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its derivatives demonstrate the impact of conformational changes on the formation of hydrogen-bonded synthons and self-assemblies, providing insights into the principles of crystal engineering and molecular design (Nithi Phukan, J. Baruah, 2016).
Antibacterial Applications
Further extending the compound's potential applications, studies on similar naphthalene-thiophene derivatives explore their roles as inhibitors of tyrosyl-tRNA synthetase, demonstrating significant antibacterial activity against Gram-positive organisms. This suggests that derivatives of the compound could be effective in developing new antimicrobial agents (Juan Sun, Jia-jia Liu, Wei Zhou, F. Guo, Xin-Yi Wang, Hailiang Zhu, 2014).
特性
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-21(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-15-22(26,18-10-12-27-14-18)20-9-4-11-28-20/h1-12,14,26H,13,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHWCOMLAYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)
![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)
![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)
![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)

![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)

![1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545571.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)

![6-methyl-4-(1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)